molecular formula C7H2BrClF3NO2 B1290468 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene CAS No. 863111-47-1

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1290468
CAS No.: 863111-47-1
M. Wt: 304.45 g/mol
InChI Key: COXWQBVLBUBRPG-UHFFFAOYSA-N
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Properties

IUPAC Name

1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXWQBVLBUBRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-amino-2-chloro-4-nitrobenzotrifluoride (synthesized according to the method described in J. Org. Chem., 60, 18, 1995, 5838-5842, 24.9 g) and 48% aqueous hydrogen bromide (400 ml) was ice-cooled. Sodium nitrite (12.9 g) was dissolved in a small amount of water and added dropwise thereto. The reaction mixture was stirred for 4 hr while warming from −5° C. to 15° C., ice-cooled and alkalified with a 6N aqueous sodium hydroxide solution. The precipitated solid was collected by filtration and washed with water to give a brown solid. The solid was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:50)) to give 5-bromo-2-chloro-4-nitrobenzotrifluoride (17.7 g, yield 56%).
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